N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide
Description
This compound features a complex heterocyclic scaffold combining a 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole core linked to a benzamide moiety substituted with a pyrrolidine-2,5-dione ring and a pyridin-3-ylmethyl group. Key functional groups include:
- Dihydrodioxinobenzothiazole: A fused bicyclic system with sulfur and oxygen atoms.
- Pyrrolidinedione: A five-membered lactam ring with ketone groups.
- Pyridinylmethylbenzamide: A benzamide derivative with a nitrogen-containing aromatic substituent.
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O5S/c31-23-7-8-24(32)30(23)18-5-3-17(4-6-18)25(33)29(15-16-2-1-9-27-14-16)26-28-19-12-20-21(13-22(19)36-26)35-11-10-34-20/h1-6,9,12-14H,7-8,10-11,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRDHTCZBUOJBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N(CC3=CN=CC=C3)C4=NC5=CC6=C(C=C5S4)OCCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound and related derivatives.
Chemical Structure
The compound can be structurally represented as follows:
This molecular structure includes a benzothiazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Research has shown that benzothiazole derivatives exhibit significant antimicrobial properties. For example:
- A study evaluated various substituted benzothiazoles against Gram-positive and Gram-negative bacteria. Compounds derived from benzothiazole exhibited varying degrees of antibacterial activity, with some showing potent effects against strains like Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Activity of Benzothiazole Derivatives
| Compound | Gram-positive Activity | Gram-negative Activity |
|---|---|---|
| 3c | High | Moderate |
| 3h | Moderate | Low |
Anticancer Activity
Benzothiazole derivatives have also been explored for their anticancer properties. In vitro studies indicate that certain compounds can inhibit cancer cell proliferation in various cell lines:
- A series of 2,6,7-substituted benzodioxins demonstrated significant cytotoxicity against liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines .
Table 2: Anticancer Efficacy of Selected Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 25 | SK-Hep-1 | 5.0 |
| 36 | MDA-MB-231 | 4.5 |
The mechanisms underlying the biological activities of these compounds often involve:
- Inhibition of Enzymatic Activity : Some derivatives have been identified as inhibitors of key enzymes involved in cancer progression and bacterial resistance.
- DNA Interaction : Certain compounds exhibit the ability to intercalate into DNA, disrupting replication and transcription processes.
Case Studies
- Antibacterial Evaluation : In a study published in the International Journal of Research in Pharmaceutical Chemistry, several benzothiazole derivatives were synthesized and tested for antibacterial activity using the disc diffusion method. The most active compounds were identified based on their inhibition zones against standard bacterial strains .
- Anticancer Studies : Another investigation focused on the anticancer potential of benzothiazole derivatives in vitro. It was found that modifications on the benzothiazole ring significantly enhanced cytotoxicity against various cancer cell lines .
Scientific Research Applications
The compound has been investigated for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Key findings include:
- Inhibition of Inflammatory Pathways : The compound has been shown to modulate inflammatory responses by reducing the release of interleukin-1 beta (IL-1β) in vitro, indicating its potential as an anti-inflammatory agent.
- Anticancer Activity : Preliminary studies suggest that it may exhibit antiproliferative effects against various cancer cell lines. Its unique structure allows it to interact with specific molecular targets involved in cancer progression .
Research Applications
-
Medicinal Chemistry :
- The compound is being explored for its potential as a lead molecule in drug development for treating inflammatory diseases and cancer. Its ability to inhibit key pathways makes it a candidate for further optimization and testing.
-
Pharmacology :
- Investigations into the pharmacokinetics and pharmacodynamics of this compound are crucial for understanding its therapeutic potential. Studies focus on its absorption, distribution, metabolism, and excretion (ADME) properties.
- Synthetic Chemistry :
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory properties | Demonstrated reduction in IL-1β release in vitro |
| Study B | Anticancer effects | Showed antiproliferative activity against multiple cancer cell lines |
| Study C | Synthetic optimization | Developed efficient synthetic routes leading to higher yields |
Comparison with Similar Compounds
Structural Analogues from Pesticide Chemistry ()
Compounds such as diquat (6,7-dihydrodipyrido(1,2-a:2',1'-c)pyrazinediinium ion) and thidiazimin share the 6,7-dihydro heterocyclic motif but differ in substituents and applications:
Key Findings :
- The target compound’s dihydrodioxinobenzothiazole core is distinct from the dihydropyridine or thiadiazole systems in pesticides.
- The pyridinylmethyl and pyrrolidinedione groups likely confer different physicochemical properties (e.g., solubility, binding affinity) compared to quaternary ammonium or triazine-based pesticides.
Benzodioxin-Thiazole Derivatives ()
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (CAS: 741733-98-2) shares a dihydrobenzodioxin moiety but diverges in substitution:
Key Findings :
- Both compounds incorporate fused oxygen-containing rings (dihydrodioxin) but differ in the second heterocycle (benzothiazole vs. thiazole).
- The target’s pyridinylmethyl group may enhance aromatic stacking interactions compared to the simpler thiazole substituent in 741733-98-2.
Metabolic Dereplication and Fragmentation Patterns ()
Molecular networking via MS/MS data reveals structural relationships through cosine scores (1 = identical fragmentation; 0 = unrelated). While specific data for the target compound is unavailable, analogous compounds would likely exhibit:
Q & A
Basic Research Questions
Q. What are the key considerations for designing a multi-step synthesis route for this compound?
- Methodological Answer : The synthesis should prioritize modular assembly of its heterocyclic cores (benzothiazole, dioxane, pyrrolidinedione). A stepwise approach is recommended:
Core Formation : First, construct the [1,4]dioxino[2,3-f][1,3]benzothiazole moiety via cyclization reactions under controlled temperature (e.g., 60–80°C) and anhydrous conditions to prevent side reactions .
Amide Coupling : Use coupling reagents like HATU or EDCI to attach the 4-(2,5-dioxopyrrolidin-1-yl)benzoyl group to the benzothiazole core. Solvent choice (e.g., DMF or THF) impacts reaction efficiency .
N-Alkylation : Introduce the pyridin-3-ylmethyl group via nucleophilic substitution, ensuring proper pH control (e.g., NaHCO₃ buffer) to minimize competing hydrolysis .
- Validation : Monitor each step using TLC or HPLC, and characterize intermediates via H NMR and IR spectroscopy to confirm regioselectivity .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is critical:
- NMR Spectroscopy : Analyze H and C NMR to verify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone connectivity. Pay attention to diastereotopic protons in the dioxane ring .
- HRMS : Confirm molecular weight with high-resolution mass spectrometry (e.g., ESI-HRMS), targeting a mass accuracy of <5 ppm .
- HPLC Purity : Ensure ≥95% purity using reverse-phase HPLC with a C18 column and UV detection at 254 nm .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/EtOAc or DCM/MeOH) to separate polar intermediates.
- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) for the final product to enhance crystalline purity .
- Challenges : The compound’s low solubility in nonpolar solvents may require additives like TFA (0.1%) in mobile phases for HPLC purification .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Functional Group Variation : Systematically modify substituents (e.g., replace pyrrolidinedione with other electron-withdrawing groups) to assess impact on target binding .
- Biological Assays : Test derivatives in enzyme inhibition assays (e.g., kinase profiling) or cellular models (e.g., cancer cell viability). Use IC₅₀ values to rank potency .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with hypothetical targets, such as ATP-binding pockets .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability, metabolic half-life (using liver microsomes), and membrane permeability (Caco-2 assay) to identify bioavailability limitations .
- Metabolite Identification : Use LC-MS/MS to detect degradation products or active metabolites that may explain in vivo activity .
- Formulation Optimization : Explore prodrug strategies (e.g., esterification of polar groups) or nanoparticle encapsulation to enhance solubility and tissue penetration .
Q. What experimental approaches can elucidate the compound’s mechanism of action?
- Methodological Answer :
- Target Deconvolution : Employ affinity chromatography with immobilized compound analogs to pull down binding proteins, followed by SDS-PAGE and mass spectrometry .
- Gene Knockdown : Use siRNA or CRISPR-Cas9 to silence candidate targets (e.g., kinases) and assess rescue of compound-induced effects .
- Biophysical Assays : Surface plasmon resonance (SPR) or ITC can quantify binding kinetics and thermodynamics with purified proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
